molecular formula C18H39NO3 B030862 Phytosphingosine CAS No. 554-62-1

Phytosphingosine

Cat. No. B030862
CAS RN: 554-62-1
M. Wt: 317.5 g/mol
InChI Key: AERBNCYCJBRYDG-KSZLIROESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phytosphingosine is a sphingoid base characterized by its unique structure and functions, distinguishing it from other sphingolipids. It is essential in the structure of cell membranes and exhibits anti-inflammatory and antimicrobial activities. Its role in epidermal differentiation and the skin's natural defense mechanisms highlights its biological significance.

Synthesis Analysis

The synthesis of phytosphingosine involves various chemical strategies aimed at achieving high stereocontrol and yield. A notable method involves aldol condensation to generate the D-erythro structures with excellent enantioselectivity (Cai, Ling, & Bundle, 2006). Additionally, the asymmetric synthesis of phytosphingosine and its anhydro base has been established, providing insights into its stereochemistry (Sugiyama, Honda, & Komori, 1988).

Molecular Structure Analysis

Phytosphingosine's molecular structure is characterized by the presence of an amino group and three hydroxyl groups, which contribute to its functionality and interactions within biological membranes. Advanced synthetic routes have allowed for the exploration of its structure-activity relationships, enabling the synthesis of various analogs (He, Byun, & Bittman, 2000).

Chemical Reactions and Properties

Chemical modifications of phytosphingosine, such as glycosylation, have been explored to synthesize galactosphingolipids, demonstrating its versatility in chemical reactions (Pascher, 1974). Furthermore, the synthesis of phytosphingosine derivatives highlights the potential for creating compounds with varied biological activities (Kim, Lee, Jung, Kim, & Kim, 2014).

Physical Properties Analysis

The physical properties of phytosphingosine, such as melting points and optical rotation, have been recorded, providing essential data for its characterization and application in further studies. The synthesis processes often involve protective group strategies and yield determination, crucial for understanding its physicochemical behavior (Lin, Fan, & Fang, 2003).

Scientific Research Applications

  • Skin Moisture and Barrier Enhancement : Phytosphingosine enhances the moisture level in the human skin barrier. It modulates filaggrin metabolic pathways, crucial for forming the corneocyte envelope and natural moisturizing factor within the skin (Choi et al., 2017).

  • Cancer Research : It promotes megakaryocytic differentiation of myeloid leukemia cells, leading to cell cycle arrest, size increase, and polyploidization (Han et al., 2015).

  • Melanin Synthesis Inhibition : Phytosphingosine inhibits melanin synthesis by affecting the microphthalmia-associated transcription factor (MITF) signaling pathway, which suppresses enzymes controlling melanin production (Jang et al., 2017).

  • Efficient Synthesis for Research : It offers high overall yield and an efficient synthesis method, making it useful in scientific research (Chiu et al., 2003).

  • Synthesis of Galactosphingolipids and Cerebrosides : Phytosphingosine is used in synthesizing galactosphingolipids and cerebrosides (Pascher, 1974).

  • Restoration of Extracellular Matrix : In combination with epidermal growth factor, it synergistically restores the extracellular matrix in human dermal fibroblasts (Kwon et al., 2017).

  • Potential Diabetes Treatment : Oral administration of phytosphingosine improved diet-induced glucose intolerance in mice, suggesting a role in diabetes treatment (Murakami et al., 2013).

  • Plant Immunity : Phytosphingosine treatment induces systemic acquired resistance in plant immunity, reducing pathogen-induced cell damage and pathogen growth (Seo et al., 2020).

  • Synthesis from Lyxose : It can be synthesized from lyxose, facilitating the exploration of its biological functions (Lin et al., 2003).

  • Treatment of Skin Diseases : Derivatives of phytosphingosine have potential as topical agents for treating chronic inflammatory skin diseases, like psoriasis (Kim et al., 2014).

  • Antimicrobial and Anti-Inflammatory Properties : Phytosphingosine acts as an antimicrobial, anti-inflammatory, and anti-acne compound, offering a skin-identical approach to skincare (Farwick & Rawlings, 2011).

  • Candida Albicans Treatment : It disrupts the cell membrane of Candida albicans, reversing azide-induced insensitivity to histatin 5 (Veerman et al., 2010).

  • Anticancer Therapeutic Efficacy : Phytosphingosine shows strong anticancer efficacy in various cancer cells based on apoptosis (Jung et al., 2012).

  • Major Membrane Component : It is a major component in the membranes of microorganisms, yeast, plants, fungi, and many mammalian tissues (Jo et al., 2003).

  • Metabolism to Odd-Numbered Fatty Acids : Phytosphingosine is metabolized to odd-numbered fatty acids and incorporated into glycerophospholipids in yeast and mammalian cells (Kondo et al., 2014).

Safety And Hazards

Phytosphingosine can cause serious eye damage . It is very toxic to aquatic life and has long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERBNCYCJBRYDG-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203951
Record name Phytosphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phytosphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phytosphingosine

CAS RN

554-62-1
Record name Phytosphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phytosphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phytosphingosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phytosphingosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S,4R)-2-aminooctadecane-1,3,4-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHYTOSPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIN46U9Q2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phytosphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

102 - 103 °C
Record name Phytosphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phytosphingosine
Reactant of Route 2
Phytosphingosine
Reactant of Route 3
Phytosphingosine
Reactant of Route 4
Phytosphingosine
Reactant of Route 5
Phytosphingosine
Reactant of Route 6
Phytosphingosine

Citations

For This Compound
11,500
Citations
N Kondo, Y Ohno, M Yamagata, T Obara, N Seki… - Nature …, 2014 - nature.com
… phytosphingosine is a component of sphingolipids and exists in yeast, plants and some mammalian tissues. Phytosphingosine is … Here we show that phytosphingosine is metabolized to …
Number of citations: 92 www.nature.com
J Antonio Morales-Serna, J Llaveria… - Current Organic …, 2010 - ingentaconnect.com
… methods targeting sphingosine and phytosphingosine and derivatives have attracted the … the synthetic procedures leading to sphingosine and phytosphingosine, and each case the …
Number of citations: 53 www.ingentaconnect.com
Y Nagahara, T Shinomiya, S Kuroda, N Kaneko… - Cancer …, 2005 - Wiley Online Library
… the cytosol were observed upon phytosphingosine treatment. Furthermore, overexpression … phytosphingosine apoptotic stimuli. Western blot assays revealed that phytosphingosine …
Number of citations: 58 onlinelibrary.wiley.com
T Pavicic, U Wollenweber, M Farwick… - … journal of cosmetic …, 2007 - Wiley Online Library
Lipids are important constituents of the human epidermis. Either free and organized into broad lipid bilayers in the intercorneocytes spaces, or covalently bound to the corneocyte …
Number of citations: 127 onlinelibrary.wiley.com
S Kim, S Song, T Lee, S Jung, D Kim - Synthesis, 2004 - thieme-connect.com
… Herein, we report a practical and high-yielding synthetic route to KRN7000 from phytosphingosine, which is now commercially available at low cost. Our route to 1 from …
Number of citations: 57 www.thieme-connect.com
N Chung, C Mao, J Heitman, YA Hannun… - Journal of Biological …, 2001 - ASBMB
In the yeast Saccharomyces cerevisiae, we have demonstrated a necessary role for sphingolipids in the heat stress response through inhibition of nutrient import (Chung, N., Jenkins, …
Number of citations: 124 www.jbc.org
S Coursol, H Le Stunff, DV Lynch, S Gilroy… - Plant …, 2005 - academic.oup.com
Sphingolipids are a major component of membrane lipids and their metabolite sphingosine-1-phosphate (S1P) is a potent lipid mediator in animal cells. Recently, we have shown that …
Number of citations: 173 academic.oup.com
B Weiss, RL Stiller - Biochemistry, 1965 - ACS Publications
Benjamin Weiss with the technical assistance of Richard L. Stiller abstract: Phytosphingosine was synthesized from The IV-benzoyl derivatives of the bases obtained from sphingosine …
Number of citations: 34 pubs.acs.org
C Dutilleul, G Benhassaine‐Kesri… - New …, 2012 - Wiley Online Library
• Long‐chain bases (LCBs) are pleiotropic sphingolipidic signals in eukaryotes. We investigated the source and function of phytosphingosine‐1‐phosphate (PHS‐P), a phospho‐LCB …
Number of citations: 93 nph.onlinelibrary.wiley.com
MT Park, JA Kang, JA Choi, CM Kang, TH Kim… - Clinical cancer …, 2003 - AACR
… However, the physiological roles of phytosphingosine are poorly understood. In this study, we report that phytosphingosine can potently induce apoptotic cell death in human cancer …
Number of citations: 117 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.